molecular formula C12H18O2S2 B14331749 Bis(ethylthio)methyl-2-methoxyphenol CAS No. 100520-59-0

Bis(ethylthio)methyl-2-methoxyphenol

Katalognummer: B14331749
CAS-Nummer: 100520-59-0
Molekulargewicht: 258.4 g/mol
InChI-Schlüssel: JJJCKQVAQUKTLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-4-[bis(ethylthio)methyl]phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes a methoxy group (-OCH3) and two ethylthio groups (-SCH2CH3) attached to the phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[bis(ethylthio)methyl]phenol typically involves multi-step organic reactions. One common method involves the alkylation of 2-methoxyphenol with ethylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Methoxy-4-[bis(ethylthio)methyl]phenol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-4-[bis(ethylthio)methyl]phenol can undergo several types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy and ethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated phenols and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-4-[bis(ethylthio)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Methoxy-4-[bis(ethylthio)methyl]phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, which may contribute to its biological activities. The methoxy and ethylthio groups can modulate the compound’s reactivity and interactions with other molecules, enhancing its overall efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-4-methylphenol: Similar structure but lacks the ethylthio groups.

    2-Methoxy-4-ethylphenol: Similar structure but has an ethyl group instead of ethylthio groups.

    2-Methoxy-4-(methoxymethyl)phenol: Similar structure but has a methoxymethyl group instead of ethylthio groups.

Uniqueness

2-Methoxy-4-[bis(ethylthio)methyl]phenol is unique due to the presence of two ethylthio groups, which impart distinct chemical properties and potential applications. These groups can enhance the compound’s solubility, reactivity, and biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

100520-59-0

Molekularformel

C12H18O2S2

Molekulargewicht

258.4 g/mol

IUPAC-Name

4-[bis(ethylsulfanyl)methyl]-2-methoxyphenol

InChI

InChI=1S/C12H18O2S2/c1-4-15-12(16-5-2)9-6-7-10(13)11(8-9)14-3/h6-8,12-13H,4-5H2,1-3H3

InChI-Schlüssel

JJJCKQVAQUKTLI-UHFFFAOYSA-N

Kanonische SMILES

CCSC(C1=CC(=C(C=C1)O)OC)SCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.